molecular formula C7H8F3NO2 B12273942 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No.: B12273942
M. Wt: 195.14 g/mol
InChI Key: UOIUDAQSSVBLEB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-{3-hydroxybicyclo[111]pentan-1-yl}acetamide is a synthetic organic compound with the molecular formula C7H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a hydroxybicyclo[111]pentane moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of suitable precursors under controlled conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation of the bicyclo[1.1.1]pentane core using appropriate reagents.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group, if present, can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxybicyclo[1.1.1]pentane moiety can influence its binding affinity to target proteins. The acetamide group can participate in hydrogen bonding interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}propionamide: Similar structure with a propionamide group instead of an acetamide group.

    2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness: 2,2,2-Trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxybicyclo[1.1.1]pentane moiety provides a rigid and compact structure. The acetamide group allows for versatile chemical modifications, making this compound a valuable tool in various research applications.

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4(12)11-5-1-6(13,2-5)3-5/h13H,1-3H2,(H,11,12)

InChI Key

UOIUDAQSSVBLEB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)O)NC(=O)C(F)(F)F

Origin of Product

United States

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